对羟基酮咯酸

描述

p-Hydroxyketorolac (PHK) is an inactive metabolite of ketorolac tromethamine (KT), a potent analgesic with cyclooxygenase inhibitory activity. Ketorolac is known for its strong analgesic and anti-inflammatory properties but is also associated with gastrointestinal side effects. The pharmacokinetics of ketorolac and its metabolite p-hydroxyketorolac have been studied to understand their absorption, distribution, and elimination patterns in the body .

Synthesis Analysis

The synthesis of p-hydroxyketorolac is not directly described in the provided papers; however, it is mentioned as a metabolite of ketorolac tromethamine. Ketorolac tromethamine itself has been used in various studies for controlled delivery systems, such as hydrogels, to enhance its bioavailability and reduce side effects . The synthesis of related compounds, such as aminoalkyl esters of ketorolac, has been explored, and their hydrolysis kinetics have been studied to understand their stability and reaction patterns .

Molecular Structure Analysis

The molecular structure of p-hydroxyketorolac has been analyzed using enantioselective liquid chromatography on a human serum albumin-based chiral stationary phase. This method allowed for the determination of the enantiomers of ketorolac and p-hydroxyketorolac in plasma and urine, indicating that after the administration of racemic ketorolac, there is an enantioselective distribution of the enantiomers in the body .

Chemical Reactions Analysis

The chemical reactions involving ketorolac and its esters have been studied, particularly focusing on the hydrolysis kinetics of aminoalkyl esters of ketorolac. These studies have shown that the hydrolysis displays pseudo-first-order kinetics and that the hydrolysis pattern is affected by the number and pKa of the basic nitrogen atoms in the aminoethyl moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of ketorolac have been improved by formulating solid dispersions with carriers such as hydroxypropyl β-cyclodextrin (HPβ-CyD) and β-cyclodextrin (β-CyD). These formulations aim to enhance the aqueous solubility of ketorolac, thus improving its bioavailability and reducing its ulcerogenic potential . Additionally, various studies such as sol-gel analysis, drug loading, dynamic swelling, and drug release studies have been carried out to understand the behavior of polymeric hydrogels designed for the controlled delivery of ketorolac tromethamine .

科学研究应用

对映选择性分析和药代动力学

- 对映选择性分析:Diaz-Perez 等人 (1994) 开发了一种对映选择性分析方法,用于测定血浆和尿液中酮咯酸及其代谢物对羟基酮咯酸的对映异构体。该方法对于药代动力学和代谢研究至关重要,可深入了解这些化合物在体内的对映选择性分布 (Diaz-Perez、Chen、Aubry 和 Wainer,1994 年)。

- 对羟基酮咯酸的药代动力学:Jung 等人 (2004) 研究了口服和肌肉注射后酮咯酸和对羟基酮咯酸的药代动力学。他们的研究结果提供了关于这些化合物如何在人体内代谢和分布的基本数据 (Jung、Mroszczak、Wu、Ling、Sevelius 和 Bynum,2004 年)。

药物递送系统和治疗应用

- 热响应原位凝胶制剂:Fathalla 等人 (2017) 专注于开发热响应原位凝胶制剂,用于持续眼部递送酮咯酸曲美他嗪。此类递送系统对于治疗眼部炎症并控制药物释放至关重要 (Fathalla、Vangala、Longman、Khaled、Hussein、El-garhy 和 Alany,2017 年)。

- 用于眼科药物递送的纳米颗粒:Mohammadi 等人 (2019) 研究了浸渍酮咯酸曲美他嗪的 Eudragit® L100 纳米颗粒的制备,为新型眼科药物递送系统提供了见解 (Mohammadi、Mirzaeei、Taghe 和 Mohammadi,2019 年)。

- 透皮应用:Mallandrich 等人 (2017) 开发并表征了用于酮咯酸曲美他嗪透皮递送的水凝胶,旨在局部治疗炎症,同时最大程度地减少全身性副作用 (Mallandrich、Fernández-Campos、Clares、Halbaut、Alonso、Coderch、Garduño-Ramírez、Andrade、del Pozo、Lane 和 Calpena,2017 年)。

医学研究和临床应用

- 镰状细胞性贫血治疗:Soren 等人 (2022) 探讨了羟基脲对镰状细胞性贫血中住院时间和镇痛药利用的影响,涉及使用酮咯酸。该研究有助于了解酮咯酸在控制镰状细胞性贫血患者疼痛方面的有效性 (Soren、Mohanty、Meher、Sukla 和 Hiregoudar,2022 年)。

- 冠状动脉搭桥术:Engoren 等人 (2011) 研究了酮咯酸在冠状动脉搭桥术后改善移植物通畅性中的应用。他们的研究结果表明酮咯酸在改善心脏手术术后结果中具有潜在作用 (Engoren、Hadaway、Schwann 和 Habib,2011 年)。

属性

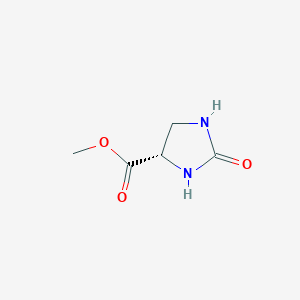

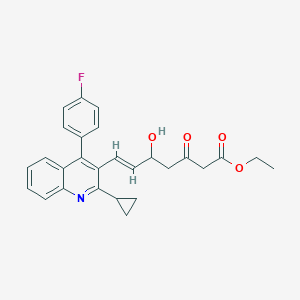

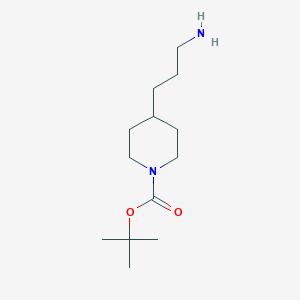

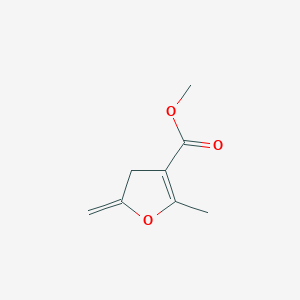

IUPAC Name |

5-(4-hydroxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4/c17-10-3-1-9(2-4-10)14(18)13-6-5-12-11(15(19)20)7-8-16(12)13/h1-6,11,17H,7-8H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIQMOWBWPFGZMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC=C2C(=O)C3=CC=C(C=C3)O)C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80920616 | |

| Record name | 5-(4-Hydroxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80920616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-Hydroxyketorolac | |

CAS RN |

111930-01-9 | |

| Record name | 4-Hydroxyketorolac | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111930019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(4-Hydroxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80920616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-HYDROXYKETOROLAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T186586WT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone](/img/structure/B119813.png)